Methyl 3-methoxybut-2-enoate
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Overview
Description
“Methyl 3-methoxybut-2-enoate” is a chemical compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14200 . This compound is also known by the common name "(E)-3-Methoxy-2-butenoic acid methyl ester" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, a related compound, “methyl but-2-ynoate”, has been synthesized from commercially available starting materials and reagents . The synthesis of “Methyl 2-acetyl-3-methoxybut-2-enoate” has also been documented.Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 130.06300 .Physical and Chemical Properties Analysis
“this compound” has a density of 0.994g/cm3 . It has a boiling point of 166.8ºC at 760mmHg . The flash point of the compound is 59ºC .Safety and Hazards
“Methyl 3-methoxybut-2-enoate” is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 . It does not contain any components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water . If swallowed, it is advised to rinse mouth with water .
Properties
CAS No. |
35217-21-1 |
---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
methyl (Z)-3-methoxybut-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-5(8-2)4-6(7)9-3/h4H,1-3H3/b5-4- |
InChI Key |
RJSHZZLJYZOHRU-PLNGDYQASA-N |
Isomeric SMILES |
C/C(=C/C(=O)OC)/OC |
SMILES |
CC(=CC(=O)OC)OC |
Canonical SMILES |
CC(=CC(=O)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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